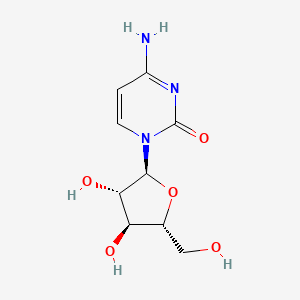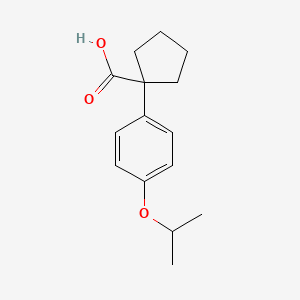
4,4'-Stilbenedicarboxylic acid
Übersicht
Beschreibung
4,4’-Stilbenedicarboxylic acid (SDA) is a luminescent ligand that is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .
Synthesis Analysis
SDA can be synthesized by using Zn(II) ions and H2SDC (4,4’-stilbenedicarboxylic acid) under solvothermal conditions . The framework having a trinuclear Zn3-(RCO2)6 SBUs connected by the 4,4’-stilbenedicarboxylic acid to form a hexagonal network .Molecular Structure Analysis
The molecular structure of SDA is characterized by the presence of two carboxylic groups that form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .Chemical Reactions Analysis
SDA can be used in the hydrothermal synthesis of three-dimensional (3D) metal-organic frameworks, which have potential usage in sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .Physical and Chemical Properties Analysis
SDA has a molecular weight of 268.26 and its empirical formula is C16H12O4 . It is a powder form and has a melting point of 400-420 °C .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing and Osteoarthritis Treatment
A fluorescent Zn(II)-organic framework utilizing 4,4'-stilbenedicarboxylic acid has been developed for selective detection of Pb2+ ions in water. This framework also shows potential in treating osteoarthritis by reducing ROS accumulation and apoptosis in chondrocytes, indicating a unique medical application (He & Chen, 2020).
Dye-Sensitized Solar Cells
This compound, specifically 2,3′-diamino-4,4′-stilbenedicarboxylic acid, has been identified as an efficient metal-free organic dye sensitizer for dye-sensitized solar cell applications. It demonstrates effective electron-transfer processes critical for solar cell efficiency (Senthilkumar, Nithya, & Anbarasan, 2013).
Photoluminescence and Gas Sorption
Metal–organic frameworks (MOFs) based on zinc, cadmium, and cobalt ions combined with this compound exhibit excellent photoluminescence and show good sorption capacity for carbon dioxide and iodine vapor. This highlights their multifunctional potential in environmental and energy-related applications (Barsukova et al., 2018).
Thermotropic Liquid Crystallinity
Copolyesters of trans-4,4-stilbenedicarboxylic acid display thermotropic liquid crystallinity, which is significant for developing advanced materials with specific thermal and mechanical properties (Jackson & Morris, 1988).
Supramolecular Structure Formation
The self-assembly of this compound into supramolecular structures on graphite substrates has been studied, revealing potential for the development of nanoscale materials and devices (Heininger et al., 2009).
Photocatalytic Properties
This compound has been used in synthesizing silver-based complexes which show good photocatalytic activities for dye decolorization under UV light, a promising feature for environmental cleanup technologies (Wang, Jing, & Wang, 2014).
Hydrogen Storage
Zirconium-based metal-organic frameworks using this compound demonstrate high hydrogen uptake, indicating potential use in energy storage and fuel cell technologies (Naeem et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 4,4’-Stilbenedicarboxylic acid (SDA) are metallic centers in various biochemical systems . SDA acts as a luminescent ligand and an organic linker due to the presence of two carboxylic groups, which form bridges between these metallic centers .
Mode of Action
SDA interacts with its targets by forming bridges between metallic centers, facilitated by its two carboxylic groups . This interaction results in the formation of a rigid linker due to its conjugated aromatic rings .
Biochemical Pathways
It’s known that sda can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks . These frameworks have potential usage in sensing, drug delivery, luminescence, and gas adsorption .
Result of Action
The molecular and cellular effects of SDA’s action primarily involve the formation of rigid linkers between metallic centers, which can lead to the creation of 3D metal-organic frameworks . These frameworks can be used in various applications, including sensing, drug delivery, luminescence, and gas adsorption .
Action Environment
The action, efficacy, and stability of SDA can be influenced by various environmental factors. For instance, the formation of 3D metal-organic frameworks through hydrothermal synthesis suggests that temperature and pressure conditions can impact the action of SDA . Additionally, the luminescent properties of SDA indicate that light conditions may also play a role .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,4’-Stilbenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. It interacts with various enzymes and proteins, forming stable complexes. The carboxylic acid groups in 4,4’-Stilbenedicarboxylic acid can form hydrogen bonds with amino acid residues in proteins, facilitating the formation of stable structures. Additionally, it can act as a chelating agent, binding to metal ions and forming coordination complexes .
Cellular Effects
4,4’-Stilbenedicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, 4,4’-Stilbenedicarboxylic acid has been found to enhance the UV aging resistance of bitumen by intercalating into layered double hydroxides, which can reflect and absorb UV light .
Molecular Mechanism
The molecular mechanism of 4,4’-Stilbenedicarboxylic acid involves its ability to form stable complexes with metal ions and proteins. The carboxylic acid groups in the compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable structures. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 4,4’-Stilbenedicarboxylic acid can influence gene expression by binding to specific DNA sequences and modulating transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Stilbenedicarboxylic acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong oxidizing agents. Long-term studies have shown that 4,4’-Stilbenedicarboxylic acid can have lasting effects on cellular function, particularly in the context of metal-organic frameworks, where it can maintain its structural integrity over extended periods .
Dosage Effects in Animal Models
The effects of 4,4’-Stilbenedicarboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful .
Metabolic Pathways
4,4’-Stilbenedicarboxylic acid is involved in various metabolic pathways, particularly those related to the synthesis of metal-organic frameworks. It interacts with enzymes and cofactors that facilitate the formation of stable complexes with metal ions. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,4’-Stilbenedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can be transported to specific cellular compartments where it can form stable complexes with metal ions .
Subcellular Localization
The subcellular localization of 4,4’-Stilbenedicarboxylic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 4,4’-Stilbenedicarboxylic acid can be localized to the nucleus, where it can interact with DNA and modulate gene expression .
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-31-2 | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



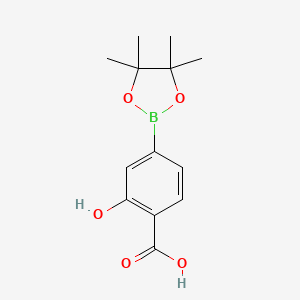
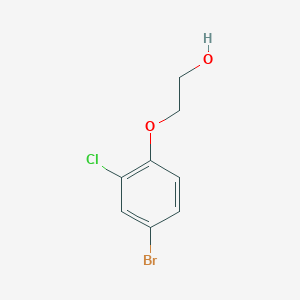

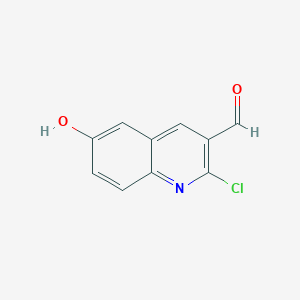



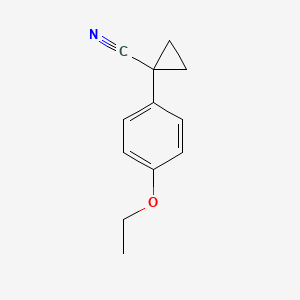
![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)

